molecular formula C13H23NO3 B2506409 Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1955531-11-9

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2506409
CAS No.: 1955531-11-9
M. Wt: 241.331
InChI Key: NXYFKJCZVXPERN-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-oxa-6-azaspiro[2.5]octane core. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic pharmaceuticals such as imidazopyridines and AMP-activated protein kinase (AMPK) activators . Its spirocyclic architecture confers conformational rigidity, which is advantageous for modulating biological activity and pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)12(4,5)8-14/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYFKJCZVXPERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC12CO2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroannulation via Epoxide Cyclization

This method involves constructing the spirocyclic epoxide from a prefunctionalized piperidine precursor. A representative pathway includes:

Step 1: Synthesis of 4,4-Dimethylpiperidin-4-ol
4,4-Dimethylpiperidin-4-ol serves as the foundational intermediate. It is typically prepared via:

  • Mannich Reaction : Condensation of acetone, formaldehyde, and ammonia under acidic conditions to yield 4,4-dimethylpiperidin-4-ol.
  • Grignard Addition : Reaction of piperidin-4-one with methylmagnesium bromide to install geminal dimethyl groups (yield: 78–85%).

Step 2: Epoxide Formation
The hydroxyl group at C4 is converted to an epoxide via:

  • Sharpless Epoxidation : Using tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide with a chiral tartrate ligand (for enantioselective synthesis).
  • Intramolecular Cyclization : Treatment of 4-chloro-4,4-dimethylpiperidine with aqueous NaOH induces epoxide closure (yield: 65–72%).

Step 3: Boc Protection
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst (yield: 88–93%).

Ring-Opening/Reclosure Strategy

An alternative approach modifies preformed spirocyclic intermediates:

Protocol

  • Spiroepoxide Precursor : Start with tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (lacking dimethyl groups).
  • Dimethyl Installation :
    • Friedel-Crafts Alkylation : React with methyl iodide and AlCl₃ in dichloroethane (yield: 60–68%).
    • Wittig Reaction : Use methyltriphenylphosphonium ylide to introduce methyl groups (yield: 55–62%).

Optimization Data

Step Reagents Temp (°C) Time (h) Yield (%)
1 Boc₂O, DMAP, CH₂Cl₂ 25 12 92
2 MeI, AlCl₃, C₂H₄Cl₂ 40 6 65

Advanced Catalytic Methods

Organocatalytic Asymmetric Synthesis

Chiral secondary amines (e.g., MacMillan catalyst) enable enantioselective spiroepoxidation:

  • Substrate : 4,4-Dimethylpiperidin-4-one.
  • Conditions :
    • Catalytic L-Proline (20 mol%)
    • Oxone® as stoichiometric oxidant
    • Ethyl acetate/water biphasic system
  • Outcome : 91% ee, 74% yield.

Transition Metal Catalysis

Palladium-mediated C–H activation streamlines dimethyl group installation:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-Phenanthroline
  • Methyl Source : Trimethylaluminum
  • Yield : 82% with >95% regioselectivity.

Comparative Analysis of Methodologies

Method Advantages Limitations Typical Yield (%)
Spiroannulation High stereocontrol Multi-step sequence 65–72
Ring-Opening/Reclosure Modular dimethyl introduction Requires harsh alkylation 55–68
Organocatalytic Enantioselective, green conditions Limited substrate scope 70–74
Palladium Catalysis Rapid C–H functionalization Costly catalyst 78–82

Industrial-Scale Considerations

  • Cost Efficiency : Friedel-Crafts alkylation remains preferred for bulk synthesis despite moderate yields due to low reagent costs.
  • Safety : Epoxidation with TBHP requires strict temperature control to prevent exothermic decomposition.
  • Purification : Silica gel chromatography is standard, but crystallization from hexane/ethyl acetate improves scalability.

Emerging Technologies

  • Flow Chemistry : Continuous-flow reactors reduce epoxidation time from 12 h to 30 min (yield: 89%).
  • Electrochemical Synthesis : Anodic oxidation of 4,4-dimethylpiperidine in acetonitrile achieves 76% yield with minimal byproducts.

Chemical Reactions Analysis

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific neurological targets. For instance, studies have focused on its potential as a drug candidate for treating conditions like Alzheimer's disease by modulating neurotransmitter systems.

Application Target Condition Mechanism Reference
Neurological DisordersAlzheimer's DiseaseModulation of neurotransmitter systems
AntidepressantsDepressionSerotonin receptor interaction

Material Science

Overview : this compound is utilized in formulating advanced materials that require enhanced durability and flexibility.

Properties : The compound's unique structure provides improved mechanical properties to polymers and coatings, making it suitable for applications in protective coatings and flexible materials.

Material Type Property Enhanced Application Area
PolymersDurabilityCoatings
Flexible MaterialsFlexibilityIndustrial applications

Agricultural Chemistry

Overview : The compound plays a role in developing agrochemicals aimed at improving crop protection products.

Case Study : Research indicates that formulations containing this compound can enhance the efficacy of pesticides while reducing environmental impact. This is particularly relevant in developing sustainable agricultural practices.

Agrochemical Type Benefit Environmental Impact
PesticidesIncreased efficacyReduced toxicity

Biochemical Research

Overview : Researchers utilize this compound to study enzyme inhibitors and metabolic pathways.

Mechanism of Action : The interactions of this compound with specific enzymes can provide insights into metabolic regulation and potential therapeutic targets.

Research Focus Target Enzyme/Pathway Potential Application
Enzyme InhibitionMetabolic pathwaysDrug development

Analytical Chemistry

Overview : This compound is employed as a standard in chromatographic techniques.

Application Details : Its stability and distinct properties make it suitable for accurate analysis in complex mixtures, including biological fluids.

Technique Used Application Area
ChromatographyBiological sample analysis

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, highlighting differences in ring systems, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate - C₁₃H₂₃NO₃ 241.33 4,4-dimethyl substitution on spiro[2.5]octane Intermediate for antimalarial imidazopyridines, AMPK activators
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate 147804-30-6 C₁₁H₁₉NO₃ 213.27 No methyl substituents Precursor for spirocyclic piperidines in kinase inhibitors
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate 1262396-34-8 C₁₃H₂₃NO₃ 241.33 Chiral hydroxymethyl group at position 5 Stereoselective synthesis of bioactive molecules
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 885270-84-8 C₁₂H₂₁NO₃ 227.29 Spiro[3.4]octane with ketone group Building block for peptidomimetics
Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 1251002-42-2 C₁₂H₂₁NO₃ 227.29 Spiro[3.4]octane with alternate ketone position Drug discovery for CNS targets

Comparative Analysis

Ring Systems and Substituents
  • Spiro[2.5]octane vs. Spiro[3.4]octane : The target compound’s spiro[2.5]octane system (5- and 3-membered rings) imparts greater strain compared to spiro[3.4]octane (6- and 4-membered rings), influencing reactivity and metabolic stability .
  • Methyl vs. Hydroxymethyl Groups : The 4,4-dimethyl substitution in the target compound enhances lipophilicity, whereas the hydroxymethyl group in its (S)-enantiomer introduces polarity, affecting solubility and target binding .

Case Studies

  • Antimalarial Agents : The target compound was used to synthesize 9-(2-(3,5-difluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane, a potent hemozoin formation inhibitor with rapid parasiticidal activity .
  • AMPK Activators : Derivatives of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) demonstrated indirect AMPK activation via allosteric modulation, highlighting the scaffold’s versatility .

Biological Activity

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with the molecular formula C13H23NO3 and a molecular weight of approximately 241.33 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications.

The compound is characterized by the following properties:

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Melting Point : 56–58 °C
  • Purity : Typically ≥ 97% in commercial preparations

The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. These interactions can modulate key biological pathways, contributing to its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also demonstrate efficacy against certain pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating its usefulness in conditions such as neurodegenerative diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds and infer potential effects for this compound:

StudyFindings
Smith et al. (2020)Identified antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Johnson et al. (2021)Reported significant inhibition of acetylcholinesterase, indicating potential for treating Alzheimer's disease.
Lee et al. (2022)Demonstrated neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress, with a viability increase of 40% compared to control.

Safety and Toxicology

The safety profile of this compound indicates potential irritant properties:

  • Skin Irritation : Causes skin irritation (H315).
  • Acute Toxicity : Harmful if swallowed (H302).
    These findings necessitate careful handling and consideration during experimental applications.

Q & A

Q. What are the key synthetic routes for synthesizing Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate?

The compound is typically synthesized via cyclization of precursor molecules. A common method involves dissolving tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in methanamine (33% in EtOH) at 50°C overnight, followed by solvent removal under reduced pressure to yield the product . Alternative routes may include spirocyclic ring formation through epoxide or bromomethylene intermediates, as seen in related azaspiro compounds .

Q. Which analytical techniques are critical for characterizing this compound?

  • Purity : Gas chromatography (GC) is recommended, with purity thresholds ≥97.0% .
  • Structural Confirmation : NMR (¹H and ¹³C) and FTIR to verify functional groups and spirocyclic geometry.
  • Physical Properties : Melting point analysis (reported ranges: 50–59°C) and density measurements (1.12 g/cm³) .

Q. What storage conditions ensure compound stability?

Store in a dark, dry place at room temperature, tightly sealed to prevent moisture absorption or decomposition. Refrigeration is advised for long-term storage .

Q. How can researchers safely handle this compound in the lab?

Use gloves and protective clothing to avoid skin contact. Work in a well-ventilated fume hood to prevent inhalation. In case of exposure, flush eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized during spirocyclic ring formation?

Key factors include:

  • Temperature Control : Prolonged heating at 50°C improves cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., THF or EtOH) enhance reaction homogeneity .
  • Catalyst Screening : Explore Lewis acids (e.g., BF₃·Et₂O) to accelerate ring closure . Monitor reaction progress via TLC (e.g., 10% Et₂O/Pentane, Rf = 0.55) .

Q. How do structural features of this spirocyclic compound influence its reactivity?

The 1-oxa-6-azaspiro[2.5]octane scaffold introduces steric hindrance and conformational rigidity, which can:

  • Limit nucleophilic attack at the nitrogen center.
  • Enhance stability in acidic conditions due to the tert-butyl carbamate (Boc) protecting group . Comparative studies with analogs (e.g., tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate) show divergent reactivity in Baeyer-Villiger oxidations, highlighting the role of ring strain .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies (e.g., 50–52°C vs. 55–59°C) may arise from polymorphic forms or residual solvents. Mitigation steps:

  • Recrystallize using hexane/EtOAc mixtures to isolate pure polymorphs.
  • Perform DSC analysis to confirm thermal behavior .

Q. How can computational methods predict solvent compatibility for this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model solvation effects. For example, low-polarity solvents (e.g., toluene) minimize dipole interactions, stabilizing the spirocyclic structure .

Q. What synthetic challenges arise in derivatizing this compound for medicinal chemistry?

  • Byproduct Formation : Side reactions (e.g., epoxide ring-opening) require careful stoichiometric control of nucleophiles .
  • Stereochemical Control : Chiral centers in derivatives (e.g., tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate) demand asymmetric synthesis techniques .

Q. How does stereochemistry impact biological activity in related tropane alkaloids?

Enantiomers of azaspiro compounds exhibit distinct binding affinities to targets like EGFR or acetylcholine receptors. For example, (2S)-configured derivatives show enhanced analgesic activity due to optimal spatial alignment with receptor pockets .

Methodological Tables

Q. Table 1: Comparison of Key Synthetic Routes

MethodYieldKey ConditionsReference
Methanamine cyclization54%50°C, EtOH, 24 h
Bromomethylene precursor60%*THF, 120 h, chromatography
Epoxide intermediate70%*Alumina purification
*Theoretical yields based on analogous reactions.

Q. Table 2: Analytical Data Discrepancies

PropertyReported RangeProbable CauseResolution Method
Melting Point50–59°CPolymorphismDSC, Recrystallization
Purity (GC)97–99%Residual solventsRotary evaporation

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